molecular formula C26H26F6N4O3 B606267 Bms-906024 CAS No. 1401066-79-2

Bms-906024

Número de catálogo B606267
Número CAS: 1401066-79-2
Peso molecular: 556.50006
Clave InChI: AYOUDDAETNMCBW-GSHUGGBRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-906024 is a drug with a benzodiazepine structure, developed by Bristol-Myers Squibb . It is a γ-secretase inhibitor and pan-Notch inhibitor with antineoplastic activity . It is being studied as an anticancer agent and has shown good anti-leukemic activity in a case of early T-cell progenitor acute lymphoblastic leukemia .


Molecular Structure Analysis

BMS-906024 has a chemical formula of C26H26F6N4O3 . Its exact mass is 556.19 and its molecular weight is 556.500 . The structure is complex, with multiple functional groups, including amide groups and a benzodiazepine ring .


Chemical Reactions Analysis

BMS-906024 is a potent pan-Notch receptors inhibitor with IC50s of 1.6 nM, 0.7 nM, 3.4 nM, and 2.9 nM for Notch1, -2, -3, and -4 receptors, respectively . It has broad-spectrum antineoplastic activity .


Physical And Chemical Properties Analysis

BMS-906024 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The optical activity is [α]/D -100 to -110°, c = 1 in DMSO .

Aplicaciones Científicas De Investigación

  • Enhanced Efficacy in Cancer Treatment : BMS-906024, a clinically relevant Notch gamma secretase inhibitor, has shown to synergize with paclitaxel, a chemotherapy drug, in non-small cell lung cancers (NSCLC), particularly in KRAS- and BRAF-wildtype cells. This combination was found to be more effective than BMS-906024 and cisplatin, indicating its potential in personalized cancer therapy (Morgan et al., 2017).

  • Clinical Candidate for Leukemia and Solid Tumors : BMS-906024 has been identified as a clinical candidate due to its robust in vivo efficacy in Notch-driven leukemia and solid tumor models. This discovery is based on a series of studies that revealed its potential in inhibiting γ-secretase mediated signaling of Notch receptors (Gavai et al., 2015).

  • Safety and Activity in T-Cell Acute Lymphoblastic Leukemia : A Phase 1 clinical trial of BMS-906024 in patients with relapsed T-cell acute lymphoblastic leukemia (T-ALL) has shown promising results. The drug was relatively well-tolerated and indicated anti-leukemia activity, marking the first Notch targeting trial leading to multiple responses in relapsed/refractory T-ALL (Zweidler-McKay et al., 2014).

Safety And Hazards

In clinical trials, BMS-906024 has been associated with several adverse events. These include grade 3-5 events such as anemia, hypophosphatemia, thrombocytopenia, diarrhea, febrile bone marrow aplasia, hepatotoxicity, pancytopenia, and tumor lysis syndrome . One dose-limiting toxicity involving grade 3 elevations of ALT and AST without bilirubin elevation (reported as grade 3 hepatotoxicity) occurred at the 4 mg dose level .

Propiedades

IUPAC Name

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOUDDAETNMCBW-GSHUGGBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161234
Record name BMS-906024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bms-906024

CAS RN

1401066-79-2
Record name BMS 906024
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osugacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osugacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-906024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSUGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
338
Citations
PA Zweidler-McKay, DJ DeAngelo, D Douer… - Blood, 2014 - Elsevier
… of a novel intravenous GSI BMS-906024 in patients with … enrolled and received BMS-906024 intravenously weekly at … that received at least one dose of BMS-906024, at doses of 0.6 mg (…
Number of citations: 60 www.sciencedirect.com
AV Gavai, C Quesnelle, D Norris, WC Han… - ACS medicinal …, 2015 - ACS Publications
… On the basis of its robust in vivo efficacy at tolerated doses in Notch driven leukemia and solid tumor xenograft models, 12 (BMS-906024) was selected as a candidate for clinical …
Number of citations: 76 pubs.acs.org
KM Morgan, BS Fischer, FY Lee, JJ Shah… - Molecular cancer …, 2017 - AACR
… We characterized the interaction between BMS-906024, a … between BMS-906024 and paclitaxel than BMS-906024 and … , the synergy between BMS-906024 and paclitaxel was …
Number of citations: 51 aacrjournals.org
B Knoechel, A Bhatt, L Pan… - Molecular …, 2015 - molecularcasestudies.cshlp.org
Notch pathway antagonists such as γ-secretase inhibitors (GSIs) are being tested in diverse cancers, but exceptional responses have yet to be reported. We describe the case of a …
Number of citations: 58 molecularcasestudies.cshlp.org
KM Morgan, F Lee, E Michaud, BS Fischer, SR Pine - Cancer Research, 2016 - AACR
… Here, we characterized the interaction between BMS-906024, … assays consisting of treatment with BMS-906024, cisplatin or … CI values for the GSI BMS-906024 combined with paclitaxel …
Number of citations: 1 aacrjournals.org
KM Morgan, F Lee, E Michaud, JR Bertino, BS Fischer… - Cancer Research, 2015 - AACR
… BMS-906024, cisplatin or paclitaxel, or the combination of GSI and chemotherapy. The dosing and timing for BMS-906024 … values for the GSI BMS-906024 combined with paclitaxel than …
Number of citations: 0 aacrjournals.org
D Huang, J Qiu, S Kuang, M Deng - Pharmaceutical research, 2020 - Springer
… The expression of C/EBPα was significantly upregulated after the treatment with RO4929097 and LY3039478 at all the concentrations as well as 1 μM of BMS-906024 (p ≤ 0.005). …
Number of citations: 5 link.springer.com
CA Quesnelle, P Gill, SH Kim, L Chen, Y Zhao… - Synlett, 2016 - thieme-connect.com
… The method was applied to the synthesis of a potent anticancer agent, BMS-906024. … The method was optimized for the synthesis of BMS-906024, a highly potent pan-Notch inhibitor …
Number of citations: 8 www.thieme-connect.com
S Lee, MS Love, R Modukuri, AK Chatterjee… - Bioorganic & medicinal …, 2023 - Elsevier
BMS906024, a γ-secretase inhibitor that blocks Notch signaling, was previously shown to inhibit Cryptosporidium parvum growth in vitro. A structure–activity relationship (SAR) analysis …
Number of citations: 5 www.sciencedirect.com
V Sosa Iglesias, J Theys, AJ Groot… - Frontiers in …, 2018 - frontiersin.org
… In H1299 tumor spheroids, significant SSGD was obtained for cisplatin, etoposide, and crizotinib, which increased significantly after the addition of the NOTCH inhibitor BMS-906024 (…
Number of citations: 26 www.frontiersin.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.